molecular formula C11H10N2O2 B576568 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 13687-72-4

7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No. B576568
CAS RN: 13687-72-4
M. Wt: 202.213
InChI Key: AMDGDBBFKCHJHW-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydrocyclopenta[b]indole derivatives can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The compound has a complex structure with 15 heavy atoms . The InChI string and Canonical SMILES for this compound are available . The compound has a topological polar surface area of 61.6 Ų .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.21 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 .

Mechanism of Action

7-NI inhibits PKG by binding to the catalytic domain of the enzyme and preventing the binding of ATP. This results in the inhibition of PKG activity and downstream signaling pathways.
Biochemical and Physiological Effects
7-NI has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, platelet aggregation, and neuronal signaling. It has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-NI in lab experiments is its selectivity for PKG. This allows researchers to investigate the role of PKG in various processes without the interference of other signaling pathways. However, one limitation of using 7-NI is its relatively low potency compared to other PKG inhibitors.

Future Directions

There are a number of future directions for research involving 7-NI. One area of research is the development of more potent and selective PKG inhibitors. Another area of research is the investigation of the role of PKG in various disease processes, including hypertension, diabetes, and cancer. Additionally, the use of 7-NI in combination with other drugs or therapies may have potential therapeutic benefits.

Synthesis Methods

The synthesis of 7-NI involves the condensation of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with a suitable nucleophile such as an aromatic amine or an alcohol to yield 7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.

Scientific Research Applications

7-NI has been extensively used in scientific research as a tool to investigate the role of PKG in various physiological and pathological processes. PKG is a key regulator of smooth muscle relaxation, platelet aggregation, and neuronal signaling. By selectively inhibiting PKG, 7-NI has been used to study the role of PKG in these processes.

properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-13(15)7-4-5-11-9(6-7)8-2-1-3-10(8)12-11/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDGDBBFKCHJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13687-72-4
Record name 7-nitro-1H,2H,3H,4H-cyclopenta[b]indole
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